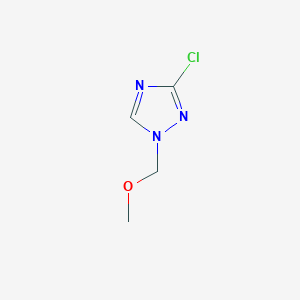

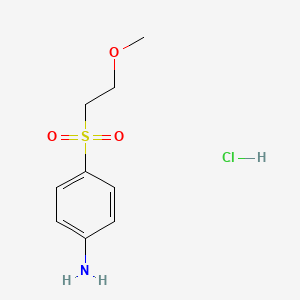

Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate

Vue d'ensemble

Description

Piperidine derivatives are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and also in alkaloids . The compound you’re interested in, “Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate”, likely falls into this category.

Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific reactions involving “this compound” were not found in the search results.Applications De Recherche Scientifique

Click One Pot Synthesis and Cytotoxicity Assay

Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate has been studied for its potential in click one pot synthesis and cytotoxicity assay. Research demonstrates its use in creating 1,4,5-trisubstituted 1,2,3-triazoles, showing the compound's utility in synthesizing complex structures and analyzing their cytotoxic properties (Ahmed et al., 2016).

Synthesis in Multicomponent Enol-Ugi Condensation

This compound has been employed in the synthesis of diversely functionalized 2H-chromenes and amido amines through enol-Ugi reaction. This showcases its utility in creating complex molecules with potential pharmaceutical applications (Neo et al., 2016).

Role in Acetylcholinesterase Research

Research into carbon-11 labeled N-methylpiperidinyl esters, which includes structures similar to this compound, highlights its potential in studying acetylcholinesterase enzymatic activity in the human brain. This is crucial for understanding certain neurological processes and diseases (Nguyen et al., 1998).

Antibacterial Evaluation

Compounds related to this compound have been synthesized and evaluated for their antibacterial properties. This indicates its potential use in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Role in Orexin Receptor Mechanisms

Studies involving similar compounds have explored the role of orexin receptors in compulsive food consumption and binge eating in animal models. This research provides insights into neurological mechanisms governing feeding behaviors (Piccoli et al., 2012).

Methylglyoxal Research

Research on methylglyoxal, a compound related to this compound, demonstrates its presence in food and living organisms, with implications for understanding metabolic disorders and neurodegenerative diseases (Nemet et al., 2006).

Antioxidant and Antimicrobial Potential

Synthesis and evaluation of compounds structurally related to this compound have shown potential in antioxidant and antimicrobial applications, indicating its utility in developing new therapeutic agents (Harini et al., 2014).

Pfitzinger-type Chemistry

This compound has been used in Pfitzinger-type condensations to synthesize complex ligands, highlighting its role in creating components for metal complexes and anchoring ligands to semiconductor surfaces (Zong et al., 2008).

Mécanisme D'action

Target of Action

Compounds containing a piperidine ring, like “Methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate”, are often involved in interactions with various types of proteins, including receptors and enzymes. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the activity of the enzyme. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

The affected pathways would depend on the specific target and mode of action of the compound. For example, if the compound acts on a receptor involved in a signaling pathway, it could affect the downstream effects of that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its solubility, stability, and the presence of functional groups that might be involved in metabolic reactions .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, the compound might be more stable and effective at certain pH levels or temperatures .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(4-methylpiperidin-1-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7-3-5-10(6-4-7)8(11)9(12)13-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILELJZBMJONOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1430471.png)

![3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1430472.png)

![6-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1430481.png)

![2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B1430485.png)

![2,8-Dioxaspiro[4.5]decan-1-one](/img/structure/B1430486.png)